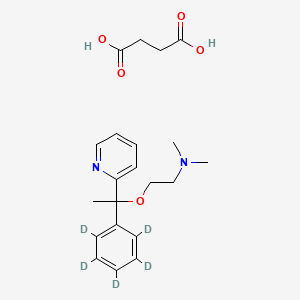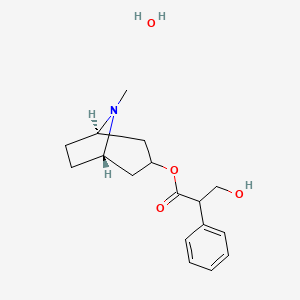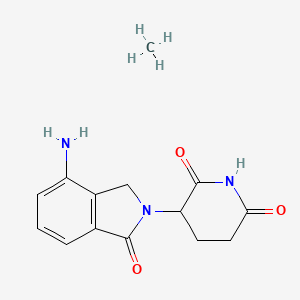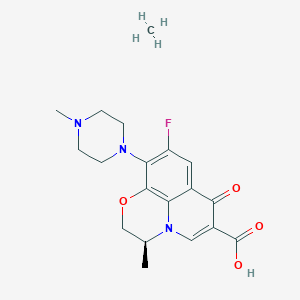
Levofloxacin (hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levofloxacin (hydrate) is a broad-spectrum antibiotic belonging to the fluoroquinolone drug class. It is the left-handed isomer of ofloxacin and is used to treat a variety of bacterial infections, including acute bacterial sinusitis, pneumonia, urinary tract infections, and some types of gastroenteritis . Levofloxacin is available in various forms, including oral, intravenous, and ophthalmic solutions .
Preparation Methods
Levofloxacin is synthesized through a series of chemical reactions starting from basic organic compoundsThe reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired stereochemistry .
Industrial production of levofloxacin often involves the crystallization of the compound in its hemihydrate form. This process includes the careful control of temperature and solvent conditions to obtain the desired crystal form, which is essential for its stability and bioavailability .
Chemical Reactions Analysis
Levofloxacin undergoes various chemical reactions, including:
Oxidation: Levofloxacin can be oxidized under specific conditions, leading to the formation of various degradation products.
Reduction: Reduction reactions can modify the quinolone core, affecting the antibiotic’s activity.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Levofloxacin is widely used in scientific research due to its broad-spectrum antibacterial activity. Some of its applications include:
Chemistry: Levofloxacin is used as a model compound in studies of drug stability, solubility, and crystallization.
Medicine: Levofloxacin is extensively studied for its therapeutic effects in treating various bacterial infections.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Levofloxacin exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, levofloxacin prevents the bacteria from replicating and ultimately leads to their death . The molecular targets and pathways involved in this mechanism are crucial for the compound’s effectiveness against a wide range of bacterial pathogens .
Comparison with Similar Compounds
Levofloxacin is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, moxifloxacin, and gatifloxacin. Compared to these similar compounds, levofloxacin has several unique features:
Higher Potency: Levofloxacin is more potent against certain bacterial strains compared to other fluoroquinolones.
Improved Stability: The hemihydrate form of levofloxacin provides better stability and bioavailability.
Broader Spectrum: Levofloxacin has a broader spectrum of activity, making it effective against a wider range of bacterial infections.
Similar compounds include:
- Ciprofloxacin
- Moxifloxacin
- Gatifloxacin
- Ofloxacin
Levofloxacin’s unique properties make it a valuable antibiotic in the treatment of various bacterial infections and a subject of extensive scientific research.
Properties
Molecular Formula |
C19H24FN3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methane |
InChI |
InChI=1S/C18H20FN3O4.CH4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H4/t10-;/m0./s1 |
InChI Key |
DDLBDCBGRPTZIE-PPHPATTJSA-N |
Isomeric SMILES |
C.C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O |
Canonical SMILES |
C.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]-N-(trideuteriomethyl)ethanesulfonamide;hydrochloride](/img/structure/B10799933.png)
![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;methane](/img/structure/B10799939.png)
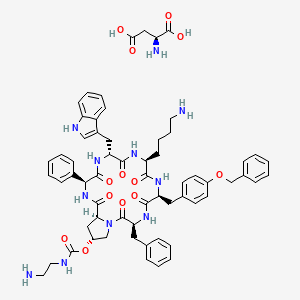
![[(1S,5R,8R,13R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799953.png)
![methane;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid](/img/structure/B10799954.png)
![(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-{[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}-23,24-dioxaheptacyclo[19.2.1.0(1),(1).0(3),(1).0,(1).0,(1)(2).0(1)(2),(1)]tetracosan-16-yl acetate](/img/structure/B10799957.png)

![(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;methane](/img/structure/B10799976.png)
![methane;(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride](/img/structure/B10799982.png)
![[(2R,3R,4R,5S,6S,7S,8R,13S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799989.png)
![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B10799998.png)
